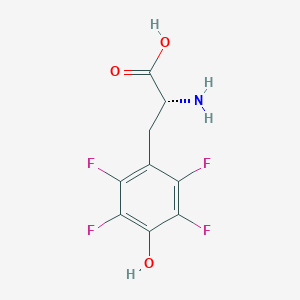

2,3,5,6-Tetrafluoro-D-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5,6-Tetrafluoro-D-tyrosine (TFTY) is a fluorinated amino acid that has gained attention as a valuable tool for scientific research. TFTY is structurally similar to tyrosine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production. The fluorination of TFTY enhances its properties, making it a useful probe for studying protein structure, function, and interactions.

Mécanisme D'action

2,3,5,6-Tetrafluoro-D-tyrosine works by mimicking the natural amino acid tyrosine and binding to specific sites on proteins. The fluorine atoms on 2,3,5,6-Tetrafluoro-D-tyrosine alter the electronic and steric properties of the molecule, influencing its interactions with other molecules. This allows researchers to investigate the structural and functional changes that occur in proteins upon ligand binding.

Effets Biochimiques Et Physiologiques

2,3,5,6-Tetrafluoro-D-tyrosine has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying protein function in vitro. However, its effects on protein function in vivo are still being investigated.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2,3,5,6-Tetrafluoro-D-tyrosine in lab experiments is its high sensitivity and specificity. It can detect subtle changes in protein conformation and activity, allowing researchers to gain insights into the underlying mechanisms of biological processes. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine is relatively easy to synthesize and incorporate into peptides and proteins.

However, there are also some limitations to using 2,3,5,6-Tetrafluoro-D-tyrosine. Its fluorine atoms can alter the properties of the protein, potentially leading to artifacts in the data. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine can be expensive and time-consuming to synthesize, limiting its use in large-scale studies.

Orientations Futures

There are many potential future directions for 2,3,5,6-Tetrafluoro-D-tyrosine research. One area of interest is the development of new methods for synthesizing 2,3,5,6-Tetrafluoro-D-tyrosine and other fluorinated amino acids. This could lead to the creation of more diverse and versatile probes for studying protein structure and function.

Another area of research is the application of 2,3,5,6-Tetrafluoro-D-tyrosine in drug discovery and development. Its ability to modulate protein properties could be used to design new drugs with improved efficacy and specificity. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine could be used to study the mechanisms of action of existing drugs, leading to the development of new therapeutic strategies.

Conclusion:

2,3,5,6-Tetrafluoro-D-tyrosine is a promising tool for scientific research, with a wide range of applications in biochemistry, biophysics, and pharmacology. Its unique properties make it a valuable probe for studying protein structure, function, and interactions. Despite some limitations, 2,3,5,6-Tetrafluoro-D-tyrosine has the potential to drive new discoveries in the fields of drug discovery and protein engineering.

Méthodes De Synthèse

2,3,5,6-Tetrafluoro-D-tyrosine can be synthesized using various methods, including enzymatic, chemical, and chemoenzymatic approaches. One of the most common methods is the enzymatic fluorination of L-tyrosine using the enzyme 3,5-difluoro-tyrosine hydroxylase. The resulting product is then converted to 2,3,5,6-Tetrafluoro-D-tyrosine using a chemical deprotection step.

Applications De Recherche Scientifique

2,3,5,6-Tetrafluoro-D-tyrosine has a wide range of applications in scientific research, particularly in the fields of biochemistry, biophysics, and pharmacology. It can be used as a fluorescent probe to study protein-protein interactions, protein-ligand binding, and enzyme kinetics. 2,3,5,6-Tetrafluoro-D-tyrosine can also be incorporated into peptides and proteins to modulate their properties, such as stability, solubility, and activity.

Propriétés

Numéro CAS |

157807-83-5 |

|---|---|

Nom du produit |

2,3,5,6-Tetrafluoro-D-tyrosine |

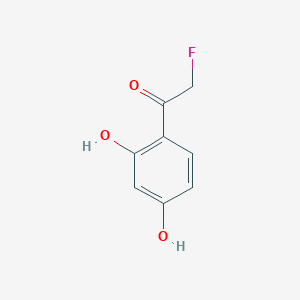

Formule moléculaire |

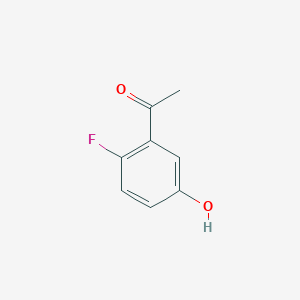

C9H7F4NO3 |

Poids moléculaire |

253.15 g/mol |

Nom IUPAC |

(2R)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m1/s1 |

Clé InChI |

KFUSMUNGVKVABM-GSVOUGTGSA-N |

SMILES isomérique |

C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@H](C(=O)O)N |

SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |

SMILES canonique |

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |

Synonymes |

2,3,5,6-F4-Tyr 2,3,5,6-tetrafluorotyrosine 2,3,5,6-tetrafluorotyrosine, (L)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)

![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)